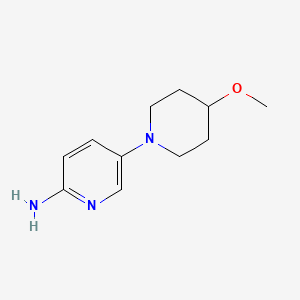

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine

CAS No.: 866620-43-1

Cat. No.: VC4995574

Molecular Formula: C11H17N3O

Molecular Weight: 207.277

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866620-43-1 |

|---|---|

| Molecular Formula | C11H17N3O |

| Molecular Weight | 207.277 |

| IUPAC Name | 5-(4-methoxypiperidin-1-yl)pyridin-2-amine |

| Standard InChI | InChI=1S/C11H17N3O/c1-15-10-4-6-14(7-5-10)9-2-3-11(12)13-8-9/h2-3,8,10H,4-7H2,1H3,(H2,12,13) |

| Standard InChI Key | JQGTYCOGGJMOQF-UHFFFAOYSA-N |

| SMILES | COC1CCN(CC1)C2=CN=C(C=C2)N |

Introduction

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a synthetic organic compound belonging to the class of heterocyclic amines. This compound features a pyridine ring substituted with an amine group at position 2 and a 4-methoxypiperidine moiety at position 5. It is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in receptor modulation, enzyme inhibition, and as a scaffold for drug development.

Synthesis Pathways

The synthesis of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine typically involves:

-

Formation of the Piperidine Ring: Starting with commercially available piperidine precursors, the methoxy group is introduced via alkylation or substitution reactions.

-

Coupling with Pyridine Derivative: The piperidine intermediate is coupled with a pyridine derivative bearing an appropriate leaving group (e.g., halide or tosylate) at position 5.

-

Amine Functionalization: The final step involves introducing the amine functionality at position 2 of the pyridine ring through nucleophilic substitution or reductive amination.

Biological Activities

Compounds with structural similarity to 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine have demonstrated activities such as:

-

Tubulin polymerization inhibition, which is critical in anticancer therapy .

-

Anticonvulsant properties by modulating neuronal sodium channels .

Applications in Drug Development

The compound serves as a scaffold for designing drugs targeting:

-

Central Nervous System Disorders: Its structural features are consistent with ligands for serotonin and dopamine receptors.

-

Cancer Therapies: Its potential as a tubulin polymerization inhibitor suggests utility in treating proliferative diseases .

-

Metabolic Disorders: Piperidine derivatives are explored for their role in modulating metabolic pathways.

Biological Screening

Studies on related compounds have shown:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume